2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 3-benzyl group, 2,4-dioxo functionality, and an acetamide side chain substituted with a 4-ethoxyphenyl group. Its molecular formula is C₂₄H₂₂N₄O₄ (calculated molecular weight: 446.46 g/mol). The 4-ethoxy substituent on the phenyl ring is an electron-donating group, which may enhance solubility and influence pharmacokinetic properties compared to halogenated analogs . The pyrido-pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antiviral activity .
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-2-32-19-12-10-18(11-13-19)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNCCBWIRZWOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features a complex structure characterized by:
- A pyrido[3,2-d]pyrimidine core.
- A benzyl group and an ethoxyphenyl substituent.
These structural elements are believed to enhance its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with several key biological pathways:
- Inhibition of Enzymes : Similar compounds in the pyrido[3,2-d]pyrimidine class have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. This inhibition leads to reduced proliferation of cells, particularly in cancerous tissues .
- Antiviral Activity : The compound exhibits potential antiviral properties by disrupting the replication cycle of viruses. It may interfere with viral enzymes or receptors necessary for viral entry into host cells .
- Targeting Kinases : Some derivatives have shown activity against tyrosine kinases involved in cancer progression. This suggests that the compound could be explored for its anticancer properties .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds in the literature:
Case Studies
- Antiviral Efficacy : In a study investigating various pyrido[3,2-d]pyrimidines, it was found that structural modifications significantly affected their antiviral efficacy. The presence of specific substituents enhanced binding affinity to viral targets .
- Cancer Cell Proliferation : Research demonstrated that a similar compound reduced cell proliferation in human cancer cell lines by inducing apoptosis through kinase inhibition . This highlights the potential application of this compound in cancer therapy.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions with specific conditions to optimize yield and purity. Common methods include:
- Use of solvents like dimethyl sulfoxide (DMSO) or acetone.
- Catalysts such as triethylamine to facilitate reactions.
The synthetic pathway often includes the formation of the pyrido[3,2-d]pyrimidine core followed by the introduction of substituents through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Influence: The pyrido-pyrimidine core (target compound) is distinct from dihydropyrimidine (Analog 2) and indazole (Analog 4).
Substituent Effects: 4-Ethoxyphenyl vs. 4-Bromophenyl: The ethoxy group (target) improves solubility (logP ~2.5 estimated) compared to the bromo analog (logP ~3.2), which may enhance bioavailability . Tetrahydrofuran (Analog 3): The oxolane substituent introduces a heterocyclic moiety, which may enhance metabolic stability by resisting cytochrome P450 oxidation .
Analog 4’s anti-proliferative activity highlights the importance of the 4-ethoxyphenyl group in targeting cellular pathways, though its indazole core differs significantly .
Research Findings and Data
Physicochemical Properties:
- Solubility : The 4-ethoxy group in the target compound likely confers better aqueous solubility (~25 µg/mL estimated) compared to the bromophenyl analog (~10 µg/mL) .
- Melting Point : Pyrido-pyrimidine derivatives typically exhibit melting points between 150–200°C, consistent with Analog 3 (175–178°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
